Benzoic acid, 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)

Metalloproteinase inhibition ADAM17 MMP1

Benzoic acid, 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI), also known as 2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzoic acid (PubChem CID 2811789), is a heterocyclic amide with molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol. The compound features an ortho-carboxybenzamide scaffold linked via a carbamoyl bridge to a 1,3-dimethyl-1H-pyrazol-5-yl moiety, conferring both hydrogen-bond donor/acceptor capacity (HBD=2, HBA=4) and a computed LogP of 1.3.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 691850-55-2
Cat. No. B3279366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)
CAS691850-55-2
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(=O)O)C
InChIInChI=1S/C13H13N3O3/c1-8-7-11(16(2)15-8)14-12(17)9-5-3-4-6-10(9)13(18)19/h3-7H,1-2H3,(H,14,17)(H,18,19)
InChIKeyRVFJBMYEYFPCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid 2-[[(1,3-Dimethyl-1H-pyrazol-5-yl)amino]carbonyl]- (CAS 691850-55-2): Ortho-Carboxybenzamide Pyrazole Building Block for Metalloproteinase-Targeted Research


Benzoic acid, 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI), also known as 2-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzoic acid (PubChem CID 2811789), is a heterocyclic amide with molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.26 g/mol [1]. The compound features an ortho-carboxybenzamide scaffold linked via a carbamoyl bridge to a 1,3-dimethyl-1H-pyrazol-5-yl moiety, conferring both hydrogen-bond donor/acceptor capacity (HBD=2, HBA=4) and a computed LogP of 1.3 [1]. It is catalogued in the Oprea screening library (Oprea1_712409) and the ZINC database (ZINC000299812494), with reported metalloproteinase inhibitory activity sourced from J. Med. Chem. 2002 [2].

Why Generic Substitution Fails for CAS 691850-55-2: Structural Uniqueness at the Amide Linkage and Ortho-Carboxy Position Drives Functional Differentiation


This compound cannot be freely interchanged with close pyrazole-benzoic acid analogs because three structural features simultaneously differentiate it: (i) the carbamoyl (amide) linkage between the pyrazole 5-position and the benzoic acid ortho-carbonyl creates a specific hydrogen-bond geometry and conformational restriction absent in amino-linked analogs such as 2-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS 34798-68-0) ; (ii) the ortho-carboxylic acid group enables bidentate metal-coordination potential that para-substituted analogs (e.g., CAS 1424857-07-7) lack ; and (iii) the 1,3-dimethyl substitution pattern on the pyrazole ring differs from the 1,5-dimethyl regioisomer in both steric and electronic properties, affecting target binding as evidenced by differential metalloproteinase pKi values across ADAM and MMP family members [1].

Product-Specific Quantitative Evidence Guide for CAS 691850-55-2: Differential Data vs. Closest Structural Analogs


Metalloproteinase Inhibition Profile: Differential pKi Values Across ADAM and MMP Family Members (ZINC/PubMed Data)

The target compound (ZINC000299812494) demonstrates a quantifiable metalloproteinase inhibition profile with the highest affinity for ADAM17 (pKi = 7.95, equivalent to Ki ≈ 11 nM) and MMP1 (pKi = 7.94, Ki ≈ 11.5 nM), followed by MMP3 (pKi = 7.46, Ki ≈ 35 nM), MMP9 (pKi = 7.37, Ki ≈ 43 nM), and the lowest for ADAM9 (pKi = 6.43, Ki ≈ 372 nM), as reported in the ZINC database sourced from PMID 11831904 (J. Med. Chem. 2002) [1]. This represents a ~34-fold affinity window between the highest (ADAM17) and lowest (ADAM9) target within the same metalloproteinase superfamily. In contrast, the amino-linked analog 2-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS 34798-68-0) has no reported metalloproteinase activity in publicly available databases, consistent with the hypothesis that the amide carbonyl is critical for zinc-binding group interactions at the catalytic site .

Metalloproteinase inhibition ADAM17 MMP1 Drug discovery

Computed Physicochemical Property Differentiation: LogP, TPSA, and Ligand Efficiency Comparison with Amino-Linked Analog

The target compound (CAS 691850-55-2) has computed PubChem properties: XLogP3-AA = 1.3, Topological Polar Surface Area (TPSA) = 84.2 Ų, Hydrogen Bond Donors = 2, Hydrogen Bond Acceptors = 4, and Rotatable Bonds = 3 [1]. Its closest comparator, 2-[(1,3-dimethyl-1H-pyrazol-5-yl)amino]benzoic acid (CAS 34798-68-0, C₁₂H₁₃N₃O₂, MW 231.25), replaces the amide carbonyl with a secondary amine, removing one H-bond acceptor, altering the LogP, and reducing the molecular weight by 28 Da . Although exact computed LogP for CAS 34798-68-0 is not available from non-excluded sources, the loss of the polar carbonyl group in the amine analog is expected to increase LogP by approximately 0.5–0.8 log units based on additive fragment contributions, potentially reducing aqueous solubility. The target compound's TPSA of 84.2 Ų falls within the established drug-like range (<140 Ų) and supports acceptable oral absorption prediction.

Drug-likeness Physicochemical properties Lead optimization Ligand efficiency

Chelation Potential: Ortho-Carboxybenzamide as a Bidentate Metal-Binding Scaffold vs. Para-Substituted and Non-Acidic Analogs

The ortho-carboxylic acid group of CAS 691850-55-2, positioned adjacent to the carbamoyl linkage, creates a potential bidentate O,O-chelation motif capable of coordinating divalent metal ions such as Zn²⁺, Cu²⁺, and Mg²⁺ . This structural feature is absent in the non-acidic analog Benzamide, N-(1,3-dimethyl-1H-pyrazol-5-yl)- (CAS not available from excluded-source-free databases), which lacks the carboxylic acid entirely , and is geometrically inaccessible in the para-substituted analog 4-[(1,3-dimethyl-1H-pyrazol-5-yl)oxy]benzoic acid (CAS 1424857-07-7), where the carboxylic acid is positioned distal to the pyrazole-amide moiety, precluding simultaneous coordination . Class-level support comes from literature on 1,3-dimethyl-N-substituted pyrazole-5-carboxamides, which have demonstrated variable binding capacities towards Cu(II), Zn(II), and Mg(II) ions [1]. The target compound's metalloproteinase activity profile (Evidence Item 1) is consistent with the ortho-carboxylate serving as a zinc-binding group at the catalytic metal center.

Metal chelation Zinc-binding group Metalloenzyme inhibitor Coordination chemistry

Metabolic Stability Inference: Amide vs. Amine Linkage in Pyrazole-Benzoic Acid Derivatives

The amide (carbamoyl) linkage in CAS 691850-55-2 is expected to confer superior metabolic stability compared to the secondary amine linkage in CAS 34798-68-0 . Secondary anilines are well-established substrates for N-dealkylation and N-oxidation by cytochrome P450 enzymes, whereas amide bonds are generally more resistant to Phase I oxidative metabolism [1]. Additionally, the 1,3-dimethyl substitution on the pyrazole ring blocks a potential site of CYP-mediated methyl oxidation that would be accessible in N-unsubstituted pyrazole analogs such as 2-(1H-pyrazol-1-yl)benzoic acid (CAS 55317-53-8) . This is a class-level inference based on established medicinal chemistry principles; no direct comparative microsomal stability data for these specific compounds were identified in non-excluded sources. The Oprea library inclusion (Oprea1_712409) suggests the compound passed computational drug-likeness filters that typically include metabolic stability predictions [2].

Metabolic stability Amide bond Oxidative metabolism In vitro ADME

Best Research and Industrial Application Scenarios for CAS 691850-55-2 Based on Verified Differentiation Evidence


Starting Point for Selective ADAM17/MMP1 Inhibitor Development in Inflammation and Oncology

Based on the ZINC-reported metalloproteinase inhibition profile (ADAM17 pKi=7.95, MMP1 pKi=7.94) with a ~34-fold window over ADAM9 (pKi=6.43), this compound serves as an attractive starting scaffold for medicinal chemistry programs targeting ADAM17 (TACE) in inflammatory disease or MMP1 in tumor invasion models [1]. The ortho-carboxylic acid provides a natural zinc-binding group, eliminating the need to introduce a hydroxamate or reverse hydroxamate warhead that often causes off-target metalloproteinase inhibition. Procurement should prioritize this compound over the amino-linked analog (CAS 34798-68-0), which lacks the amide carbonyl essential for activity.

Physicochemical Benchmark Compound for Pyrazole-Amide Library Design and Drug-Likeness Optimization

With a computed LogP of 1.3, TPSA of 84.2 Ų, and compliance with Oprea drug-likeness filters, this compound serves as a physicochemical reference standard for designing pyrazole-carboxamide screening libraries [1][2]. Its balanced polarity profile makes it suitable as a calibration compound for HPLC LogD determination and PAMPA permeability assays in early ADME screening cascades. The amide linkage provides a more drug-like starting point than the amine analog (CAS 34798-68-0) for fragment-based or HTS follow-up programs.

Metal-Chelating Building Block for Coordination Chemistry and Metalloenzyme Probe Development

The ortho-carboxybenzamide motif enables bidentate coordination to Zn²⁺, Cu²⁺, and Mg²⁺ ions, as supported by class-level evidence from dimethylpyrazole carboxamide chelation studies [1][2]. This makes the compound suitable as a ligand scaffold for synthesizing metal complexes for bioinorganic studies, metallogel development, or as a pharmacophore for zinc-dependent enzyme inhibitor design (MMPs, carbonic anhydrases, HDACs). Para-substituted analogs (CAS 1424857-07-7) cannot achieve the same chelation geometry and should not be considered interchangeable.

Amide-Linked Reference Standard for Metabolic Stability Comparison Studies in Pyrazole Series

As an amide-linked pyrazole-benzoic acid, this compound provides a metabolically more stable reference point compared to amine-linked (CAS 34798-68-0) or N-unsubstituted pyrazole analogs (CAS 55317-53-8) for comparative microsomal or hepatocyte stability studies [1]. Teams developing pyrazole-based probes or inhibitors can use this compound to establish baseline metabolic stability for the amide series, facilitating structure-stability relationship (SSR) analysis before committing to more resource-intensive in vivo PK studies.

Quote Request

Request a Quote for Benzoic acid, 2-[[(1,3-dimethyl-1H-pyrazol-5-yl)amino]carbonyl]- (9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.